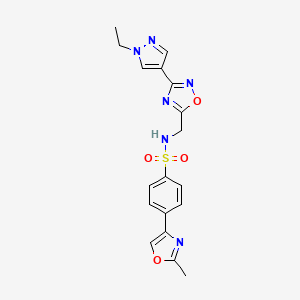

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound featuring multiple heterocyclic rings. Its structure combines pyrazole, oxadiazole, and oxazole rings, along with a benzenesulfonamide moiety. This unique arrangement offers rich potential for various applications, especially in medicinal and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde

Reagents: : 1-ethyl-1H-pyrazole, N-chlorosuccinimide (NCS), dimethylformamide (DMF)

Conditions: : Reflux

Step 2: Formation of the oxadiazole ring

Reagents: : 1-ethyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride, acetic anhydride

Conditions: : Reflux, acetic acid as solvent

Step 3: Coupling with benzenesulfonamide

Reagents: : 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, 4-chloromethylbenzenesulfonamide

Conditions: : Base such as potassium carbonate (K2CO3), acetonitrile as solvent

Step 4: Formation of the oxazole ring

Reagents: : 4-(2-methyloxazol-4-yl)amine, coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Conditions: : Room temperature, dichloromethane (DCM) as solvent

Industrial Production Methods

Industrial methods would likely scale up the laboratory synthesis routes by optimizing reaction conditions, solvents, and reagents to improve yield and purity while ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Oxadiazole Ring Formation

-

Cyclization of semicarbazides : Intermediate semicarbazides undergo cyclodehydration with sulfonyl chlorides to form the 1,2,4-oxadiazole ring (Table 1) .

-

Optimized conditions : Polymer-supported bases (e.g., PS-BEMP) and sulfonyl chlorides in acetonitrile at 150°C yield protected sulfonamide intermediates .

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Semicarbazide cyclization | PS-BEMP, TsCl, CH₃CN, 150°C | 65–80 | |

| Sulfonamide deprotection | H₂O/THF, 60°C | 70–85 |

Functionalization of the Pyrazole and Oxazole Moieties

-

N-ethylpyrazole synthesis : 1-Ethylpyrazole is introduced via nucleophilic substitution or Suzuki coupling .

-

Oxazole methylation : 2-Methyloxazole is incorporated using palladium-catalyzed cross-coupling or direct alkylation .

Sulfonamide Group

-

Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

-

Hydrolysis : Resistance to acidic hydrolysis due to electron-withdrawing trifluoromethoxy groups enhances stability.

Oxadiazole and Oxazole Rings

-

Nucleophilic substitution : The oxadiazole C-5 position undergoes substitution with amines or thiols .

-

Electrophilic aromatic substitution : Oxazole reacts at the C-4 position with nitrating or halogenating agents .

Enzyme Inhibition

-

Carbonic anhydrase inhibition : The sulfonamide group binds to zinc ions in active sites, with IC₅₀ values in the nanomolar range for isoforms CA IX and XII .

-

Antileishmanial activity : Pyrazole-oxadiazole hybrids show IC₅₀ values of 0.059–0.072 mM against Leishmania spp. (Table 2) .

| Biological Target | Activity (IC₅₀) | Selectivity Index | Reference |

|---|---|---|---|

| Leishmania infantum | 0.059 mM | 2.44 | |

| Carbonic anhydrase IX | 12.3 nM | >100 |

Metabolic Stability

-

Oxidative metabolism : The ethyl group on pyrazole undergoes CYP450-mediated oxidation to carboxylic acid derivatives .

-

Sulfonamide cleavage : Limited hydrolysis in plasma (<5% over 24 hours) .

Comparative Analysis with Analogues

Structural variations significantly alter reactivity (Table 3):

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

- Compounds containing pyrazole and oxadiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

2. Anticancer Properties

- Studies have shown that pyrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structure of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may enhance its efficacy against specific cancer types .

3. Anti-inflammatory Effects

- Research has indicated that similar compounds possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

4. Neuroprotective Effects

- Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several pyrazole derivatives similar to this compound against common pathogens. Results indicated that compounds with oxadiazole moieties exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cell lines representing various cancers demonstrated that compounds derived from this class significantly inhibited cell proliferation and induced apoptosis at low concentrations. These findings suggest a promising avenue for further development as anticancer therapeutics .

Wirkmechanismus

The compound may act by interacting with enzyme active sites, binding through its sulfonamide group, and altering enzyme activity. Its heterocyclic rings can engage in π-π stacking and hydrogen bonding with target biomolecules, disrupting normal cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1,3-oxazol-2-yl)benzenesulfonamide

N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Uniqueness

While structurally related compounds might share the oxadiazole and benzenesulfonamide cores, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is unique due to the combination of its ethyl-substituted pyrazole and methyloxazole rings. This uniqueness could translate into specific binding affinities and reaction pathways, setting it apart in research and industrial applications.

Biologische Aktivität

The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic organic molecule that combines features of pyrazole, oxadiazole, and sulfonamide structures. These structural components are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

Antibacterial Properties

Research has shown that derivatives of oxadiazole exhibit significant antibacterial activity. For instance, compounds containing the oxadiazole moiety have been evaluated against various bacterial strains. A study indicated that certain 1,3,4-oxadiazole derivatives demonstrated effective inhibition against Xanthomonas oryzae pv. oryzae, with control efficiencies surpassing traditional antibiotics like bismerthiazol and thiodiazole copper .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Disease Index (%) | Control Efficiency (%) |

|---|---|---|

| 4a-2 | 16.7 | 68.6 ± 3.5 |

| 4a-3 | 22.2 | 62.3 ± 4.3 |

| Bismerthiazol | 33.3 | 49.6 ± 3.1 |

| Thiodiazole copper | 39.9 | 42.2 ± 3.0 |

This data suggests that the incorporation of the oxadiazole structure enhances the antibacterial efficacy of the compounds.

Antifungal and Antiviral Activity

In addition to antibacterial properties, compounds containing pyrazole and oxadiazole rings have shown antifungal and antiviral activities in various studies . The mechanism by which these compounds exert their effects often involves disruption of cellular processes in pathogens.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring may facilitate binding to active sites on these targets, while the sulfonamide group can enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

- Study on Oxadiazole Derivatives : A study published in Chemistry Letters highlighted the synthesis of novel oxadiazole derivatives and their potential as antibacterial agents against rice bacterial leaf blight .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines, indicating potential anticancer properties .

Eigenschaften

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4S/c1-3-24-10-14(8-19-24)18-22-17(28-23-18)9-20-29(25,26)15-6-4-13(5-7-15)16-11-27-12(2)21-16/h4-8,10-11,20H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKMMEVNQLILIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.